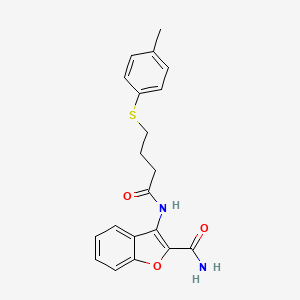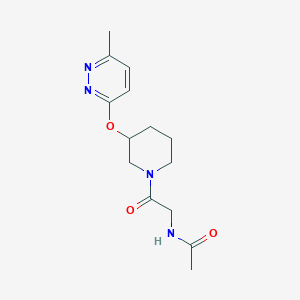![molecular formula C26H26FN3O3 B2479184 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea CAS No. 1022256-59-2](/img/structure/B2479184.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C26H26FN3O3 and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Urea Biosensors
Urea, or carbamide, plays a critical role in various biochemical processes, and its concentration levels are vital indicators of several health conditions. Urea biosensors, which leverage the enzyme urease for detecting urea concentration, have advanced significantly. These biosensors are employed in medical diagnostics to monitor kidney function and diagnose related disorders. Innovations in material science, particularly the use of nanoparticles and conducting polymers, have enhanced the sensitivity and specificity of urea biosensors (Botewad et al., 2021).
Isoquinoline Derivatives in Therapeutics
Isoquinoline derivatives, such as tetrahydroisoquinolines, possess a 'privileged scaffold' in medicinal chemistry due to their neuroprotective and anticancer properties. The structure of isoquinoline allows for significant versatility in drug design, targeting various diseases including cancer and neurological disorders. These compounds are pivotal in developing treatments that modulate disease pathways through unique mechanisms of action, showcasing the potential of chemical scaffolds similar to the one (Singh & Shah, 2017).
Phenylurea Herbicides and Environmental Impact
Phenylurea compounds, extensively used as herbicides, have been investigated for their environmental fate and ecological impacts. Research on non-target species, such as fish and amphibians, reveals that these compounds, while effective in weed control, may pose risks to aquatic ecosystems. This highlights the importance of understanding the broader ecological implications of chemical compounds and the need for developing safer and more sustainable agrochemicals (Marlatt & Martyniuk, 2017).
Urea in Nitrogen Fertilization
Urea is also a significant component in agricultural science, particularly as a nitrogen fertilizer. Understanding the metabolic pathways and the impact of urea on plant growth and soil health is crucial for optimizing agricultural productivity and sustainability. Innovations in fertilizer formulations, such as the addition of urease inhibitors, aim to reduce the environmental impact while enhancing the efficiency of nitrogen use in crops (Bremner, 1995).
作用機序
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97 , a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000, indicating its strong preference for the sigma-2 receptor . The interaction of the compound with the sigma-2 receptor can lead to changes in intracellular calcium regulation and cholesterol homeostasis .
Biochemical Pathways
The sigma-2 receptor is involved in several biochemical pathways related to calcium regulation and cholesterol homeostasis . The activation of the sigma-2 receptor by the compound can affect these pathways, potentially leading to downstream effects such as the relief of mechanical hyperalgesia in models of chronic pain .
Pharmacokinetics
Following oral administration, the compound shows rapid absorption and peak plasma concentration (Cmax) occurs within 10 minutes of dosing . The compound also shows adequate, absolute oral bioavailability of 29.0% . These properties suggest that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The activation of the sigma-2 receptor by the compound has shown promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that the compound could potentially be used in the development of novel pain therapeutics .
Action Environment
特性
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3/c1-16-4-7-19(27)14-22(16)30-26(31)29-20-8-5-17(6-9-20)12-23-21-15-25(33-3)24(32-2)13-18(21)10-11-28-23/h4-9,13-15H,10-12H2,1-3H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIBLLGFJTYLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2479102.png)
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B2479103.png)
![3-Chloro-4-fluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2479104.png)
![Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2479105.png)
![2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2479107.png)
![N-[(1-Benzyltriazol-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2479108.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2479111.png)


![(Z)-N-[(2-Chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B2479119.png)
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2479121.png)
